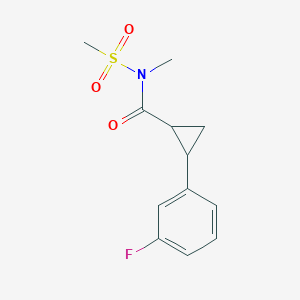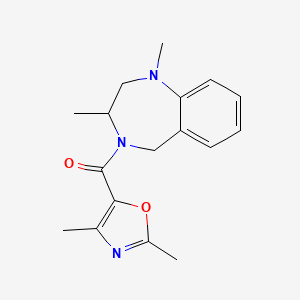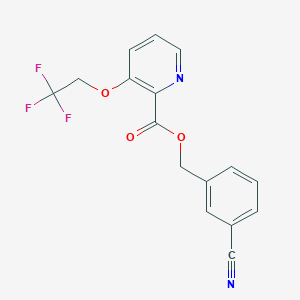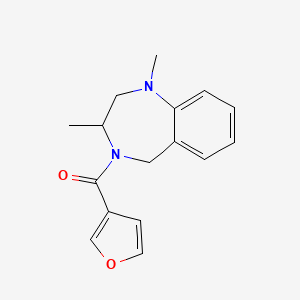
5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as TAK-659, and it is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in the development and activation of B cells, which play a crucial role in the immune system.
Mecanismo De Acción
TAK-659 works by binding to the active site of BTK, preventing its activation and subsequent downstream signaling. This inhibition results in the suppression of B cell activation and proliferation, leading to the elimination of cancer cells. TAK-659 has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent antitumor activity in preclinical models of CLL and MCL. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. TAK-659 has been well-tolerated in preclinical studies, with no significant toxicities observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One significant advantage of TAK-659 is its specificity for BTK, which makes it an attractive tool for studying B cell function and signaling. Its potent antitumor activity also makes it a promising therapeutic agent for the treatment of B cell malignancies. However, one limitation of TAK-659 is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the development and application of TAK-659. One area of interest is the investigation of its efficacy in combination with other targeted therapies for the treatment of B cell malignancies. Another potential direction is the exploration of its activity in other types of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of TAK-659 and its effects on B cell signaling and function.
Métodos De Síntesis
The synthesis of 5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide involves several steps. The starting material is 5-chloro-2-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with N-methyl-N-methylsulfonylamine to give the desired product. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
The primary application of 5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide is in the field of oncology. BTK is known to play a crucial role in the survival and proliferation of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Inhibition of BTK has been shown to induce apoptosis (programmed cell death) in these cancer cells, leading to their elimination. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for these cancers.
Propiedades
IUPAC Name |
5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S2/c1-9(14(2,11)12)7(10)5-3-4-6(8)13-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYXARLXKOQQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(S1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


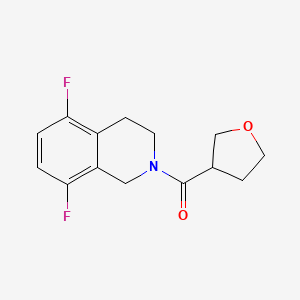
![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
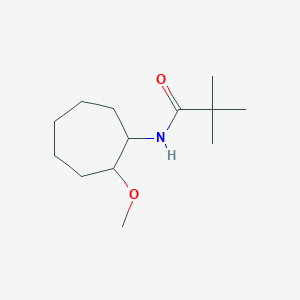

![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
